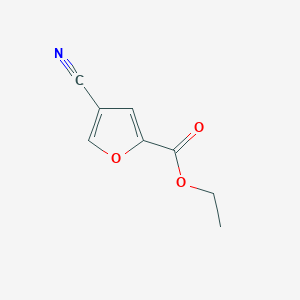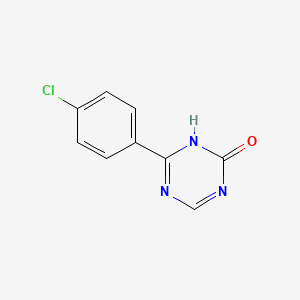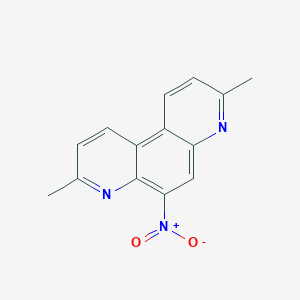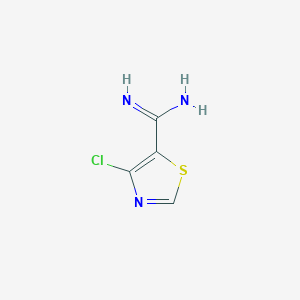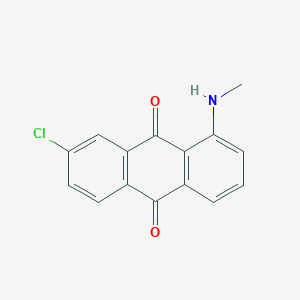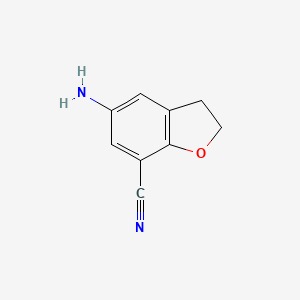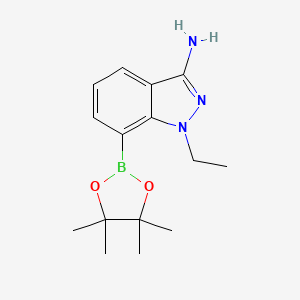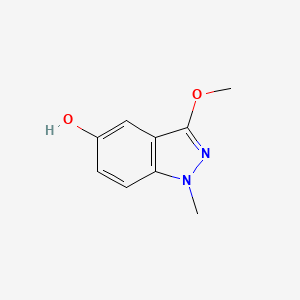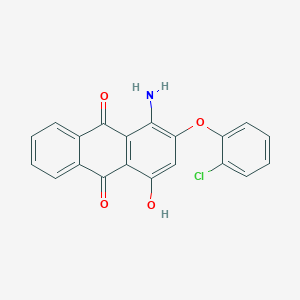
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene backbone, which is a polycyclic aromatic hydrocarbon, substituted with amino, chlorophenoxy, and hydroxy groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route may include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce the amino group.
Chlorophenoxy Substitution:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution or through directed ortho-metalation followed by oxidation.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Coupling Reactions: The amino group can engage in coupling reactions, such as forming azo compounds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism by which 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives with different substituents. For example:
1-Amino-2-phenoxy-4-hydroxyanthracene-9,10-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Amino-2-(2-chlorophenoxy)-4-methoxyanthracene-9,10-dione:
The uniqueness of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
63351-77-9 |
|---|---|
Molecular Formula |
C20H12ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,22H2 |
InChI Key |
HXIOVXBUAPXXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


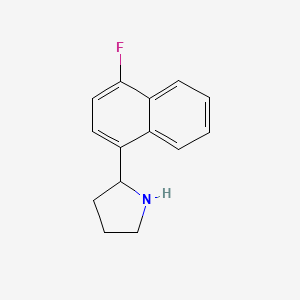
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
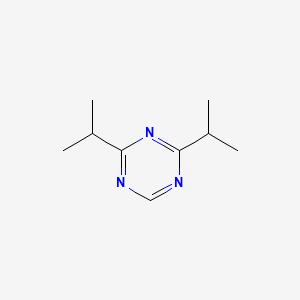
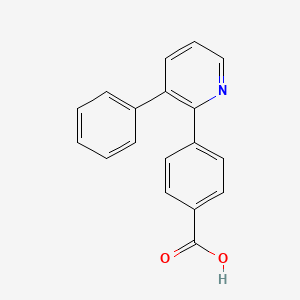
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
